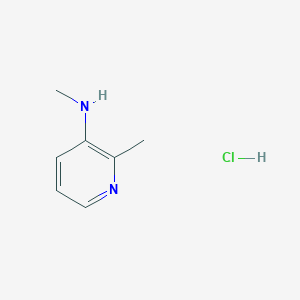

N,2-Dimethylpyridin-3-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

N,2-dimethylpyridin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.ClH/c1-6-7(8-2)4-3-5-9-6;/h3-5,8H,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBTWRYITZNWCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Mechanistic Elucidation of N,2 Dimethylpyridin 3 Amine Hydrochloride

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of N,2-Dimethylpyridin-3-amine hydrochloride (I) reveals several potential synthetic disconnections. The most logical approach involves the disconnection of the hydrochloride salt to the free base, N,2-dimethylpyridin-3-amine (II). Further disconnection of the N-methyl group points to 2-methylpyridin-3-amine (III) as a key intermediate. Alternatively, disconnection of the C-N bond at the 3-position of the pyridine (B92270) ring suggests a precursor such as a 3-halopyridine derivative and methylamine.

Based on this analysis, the key precursors for the synthesis of this compound can be identified as:

2-Methyl-3-nitropyridine: This compound serves as a common precursor to 2-methylpyridin-3-amine through reduction of the nitro group.

2-Chloro-3-aminopyridine or 2-Bromo-3-aminopyridine: These halogenated aminopyridines can be utilized in cross-coupling reactions to introduce the methylamino group.

3-Aminopyridine: This can be a starting point for sequential methylation reactions, although regioselectivity can be a challenge.

Methylating agents: Reagents such as methyl iodide, dimethyl sulfate, or formaldehyde (in reductive amination) are required for the N-methylation step.

Hydrochloric acid: Essential for the final salt formation.

The choice of the specific precursor and synthetic route will depend on factors such as commercial availability, cost, and the desired efficiency and selectivity of the reaction sequence.

Optimized Laboratory Synthesis Protocols

Several synthetic strategies can be employed for the laboratory-scale preparation of this compound. These protocols focus on the efficient functionalization of the pyridine ring, selective N-alkylation, and effective purification of the final product.

Amination Strategies for Pyridine Ring Functionalization

The introduction of the amino group at the 3-position of the 2-methylpyridine core is a critical step. One of the most effective methods is the reduction of a nitro group.

Table 1: Comparison of Reduction Methods for 2-Methyl-3-nitropyridine

| Reducing Agent | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| H₂, Pd/C | Methanol, room temperature, 1 atm | High yield, clean reaction | Requires specialized hydrogenation equipment |

| SnCl₂·2H₂O | Ethanol, reflux | Readily available reagent, effective | Stoichiometric amounts of tin salts produced as waste |

Another powerful strategy for forming the C-N bond is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction allows for the direct amination of aryl halides. In this context, a 2-methyl-3-halopyridine (e.g., 2-methyl-3-bromopyridine) could be coupled with methylamine or a protected form of methylamine. Optimization of this reaction typically involves screening of palladium catalysts, phosphine ligands, and bases to achieve high yields.

N-Alkylation and Methylation Techniques

Once 2-methylpyridin-3-amine is obtained, the next step is the introduction of the N-methyl group.

Direct N-Methylation: This can be achieved using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base to neutralize the formed acid. The choice of solvent and base is crucial to control the extent of methylation and avoid quaternization of the pyridine nitrogen. Studies on the methylation of 3-aminopyridine derivatives have shown that the reaction can occur at both the exocyclic amino group and the ring nitrogen. The presence of the methyl group at the 2-position may sterically hinder methylation at the pyridine nitrogen to some extent, favoring N-methylation of the amino group. rsc.org

Reductive Amination: A highly selective method for N-methylation is reductive amination. wikipedia.org This involves the reaction of 2-methylpyridin-3-amine with formaldehyde in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate imine or aminal, which is then reduced in situ to the N-methylated product. masterorganicchemistry.com

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Reaction Conditions | Key Features |

|---|---|---|

| Sodium triacetoxyborohydride (STAB) | Dichloromethane or dichloroethane, acetic acid (catalyst) | Mild and selective for imines over carbonyls |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Effective but toxic cyanide byproducts |

Hydrochloride Salt Formation and Advanced Purification Methodologies

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base, N,2-dimethylpyridin-3-amine, in an appropriate solvent with hydrochloric acid.

Procedure:

The purified N,2-dimethylpyridin-3-amine free base is dissolved in a suitable solvent, such as diethyl ether, isopropanol, or ethyl acetate.

A solution of hydrogen chloride in the same or a miscible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring.

The hydrochloride salt precipitates out of the solution and can be collected by filtration.

Advanced Purification: For obtaining high-purity this compound, recrystallization is often employed. The choice of solvent system for recrystallization is critical and may require experimentation with solvent pairs like ethanol/diethyl ether or isopropanol/hexane. The purity of the final product can be assessed by techniques such as melting point determination, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Investigation of Reaction Mechanisms and Kinetics

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of this compound is essential for process optimization and control.

Detailed Mechanistic Pathways of Formation and Transformation

The key chemical transformations in the synthesis are the amination of the pyridine ring and the N-methylation of the resulting amine.

Mechanism of Amination (via SNAr): If a nucleophilic aromatic substitution (SNAr) approach is used, such as the reaction of a 2-methyl-3-halopyridine with methylamine, the reaction proceeds through a Meisenheimer complex intermediate.

Nucleophilic Attack: The nucleophilic methylamine attacks the electron-deficient carbon atom at the 3-position of the pyridine ring, which is activated by the electron-withdrawing effect of the ring nitrogen.

Formation of the Meisenheimer Complex: This attack leads to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring.

Departure of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the halide leaving group (e.g., Cl⁻ or Br⁻).

Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the energy profile of this reaction, including the stability of the Meisenheimer intermediate and the transition state energies. acs.orgnih.govresearchgate.netresearchgate.net Such studies on related pyridine systems indicate that the first step, the nucleophilic attack, is often the rate-determining step. researchgate.net

Mechanism of Reductive Amination: The reductive amination process involves two main stages:

Imine/Enamine Formation: The primary amine (2-methylpyridin-3-amine) reacts with formaldehyde to form a hemiaminal, which then dehydrates to form an imine.

Reduction: The imine is then reduced by the hydride reagent (e.g., STAB). The mechanism of hydride transfer involves the attack of the hydride on the electrophilic carbon of the iminium ion.

Kinetic Considerations: The rates of both the amination and N-alkylation reactions are influenced by several factors:

Substituent Effects: The electron-withdrawing or -donating nature of substituents on the pyridine ring can significantly affect the rate of nucleophilic attack.

Leaving Group Ability: In SNAr reactions, the nature of the leaving group influences the rate of the second step (re-aromatization).

Nucleophilicity of the Amine: The nucleophilicity of the aminating agent is a key factor in the rate of C-N bond formation.

Temperature and Concentration: As with most chemical reactions, increasing the temperature and the concentration of reactants generally leads to an increase in the reaction rate.

Kinetic studies on the amination and alkylation of substituted pyridines can be performed by monitoring the disappearance of reactants or the appearance of products over time using techniques like HPLC or NMR spectroscopy. nih.gov These studies can provide valuable data for determining rate constants and understanding the factors that control the reaction speed and efficiency.

Kinetic Studies and Rate Law Determination in Synthesis

Kinetic studies are crucial for optimizing reaction conditions and understanding the mechanism of synthesis. For a hypothetical synthesis of N,2-Dimethylpyridin-3-amine from a precursor like 3-amino-2-methylpyridine and a methylating agent, kinetic analysis would involve monitoring the concentration of reactants and products over time under various conditions.

Research Findings: A typical approach to determine the rate law involves the method of initial rates. By systematically varying the initial concentrations of each reactant while holding others constant, the order of the reaction with respect to each component can be determined.

For a proposed reaction: 3-amino-2-methylpyridine + CH₃-X → N,2-Dimethylpyridin-3-amine + HX

The generalized rate law would be: Rate = k[3-amino-2-methylpyridine]ᵃ[CH₃-X]ᵇ

Where 'a' and 'b' are the reaction orders and 'k' is the rate constant. Experimental data would be necessary to determine these values. Factors such as temperature, solvent polarity, and the nature of the leaving group (X) on the methylating agent would significantly influence the rate constant, 'k'.

Table 1: Hypothetical Kinetic Study Parameters

| Experiment | Initial [3-amino-2-methylpyridine] (M) | Initial [CH₃-X] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | R₁ |

| 2 | 0.20 | 0.10 | R₂ |

| 3 | 0.10 | 0.20 | R₃ |

This interactive table illustrates the experimental design for determining reaction orders. By comparing R₁, R₂, and R₃, the values of 'a' and 'b' in the rate law can be calculated.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical processes that maximize efficiency and minimize hazardous waste. rsc.org These principles are increasingly applied to the synthesis of heterocyclic compounds like aminopyridines.

Solvent-Free or Reduced-Solvent Methodologies

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution and pose safety risks.

Research Findings: Solvent-free reactions, often conducted by heating the neat reactants or through mechanochemical mixing (ball milling), can lead to higher reaction rates, easier product isolation, and a significantly reduced environmental footprint. For instance, large-scale solvent-free chlorination of hydroxypyridines using equimolar POCl₃ has been successfully demonstrated, showcasing the viability of such methods in pyridine chemistry. semanticscholar.org A similar solvent-free approach could potentially be developed for the methylation step in the synthesis of this compound, thereby reducing solvent waste. The use of bio-based solvents like Cyrene™ also represents a greener alternative to traditional dipolar aprotic solvents for reactions involving amines. rsc.org

Organocatalytic and Metal-Free Synthetic Routes

Traditional C-N bond-forming reactions often rely on transition-metal catalysts, which can lead to trace metal contamination in the final product—a significant concern in pharmaceutical synthesis.

Research Findings: Metal-free synthetic strategies are highly desirable. semanticscholar.org Recent advancements have shown the utility of metal-free [3+3] annulation reactions to construct polysubstituted pyridines. nih.gov For the specific case of this compound, a metal-free pathway could involve direct nucleophilic aromatic substitution on a suitably activated pyridine ring. Furthermore, the field of organocatalysis, which uses small organic molecules to catalyze reactions, offers a powerful alternative to metal catalysts for the synthesis of chiral amines and other nitrogen-containing compounds. researchgate.net An organocatalytic approach could potentially facilitate the methylation of a precursor amine with high efficiency and without metal contamination.

Atom Economy and E-Factor Analysis for Process Efficiency

Green chemistry metrics are essential for quantifying the environmental performance of a chemical process. rsc.org

Atom Economy (AE) is a theoretical measure of how many atoms from the reactants are incorporated into the desired product. AE = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100%

E-Factor (Environmental Factor) is a practical metric that measures the total waste produced in a reaction. E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

Research Findings: A lower E-Factor signifies a more efficient and less wasteful process. For a hypothetical synthesis of N,2-Dimethylpyridin-3-amine (the free base) from 3-amino-2-methylpyridine and methyl iodide, the atom economy can be calculated.

Table 2: Theoretical Atom Economy Calculation

| Reactant | Formula | Molecular Weight ( g/mol ) |

| 3-amino-2-methylpyridine | C₆H₈N₂ | 108.14 |

| Methyl Iodide | CH₃I | 141.94 |

| Product | ||

| N,2-Dimethylpyridin-3-amine | C₇H₁₀N₂ | 122.17 |

| Byproduct | ||

| Hydrogen Iodide | HI | 127.91 |

| Atom Economy | 48.88% |

This interactive table calculates the theoretical atom economy for a potential synthetic route. The calculation is: [122.17 / (108.14 + 141.94)] * 100%. A significant portion of the reactant mass is lost in the form of the byproduct, HI.

The E-Factor for this process would account for all waste, including the HI byproduct, solvent losses, and any materials used in workup and purification. Processes with high yields and low waste, such as those employing solvent-free conditions or recyclable catalysts, will have a more favorable (lower) E-Factor. researchgate.net

Table 3: Contributing Factors to E-Factor in a Hypothetical Synthesis

| Waste Category | Examples | Impact on E-Factor |

| Byproducts | Hydrogen Iodide (HI) | Directly adds to waste mass |

| Solvents | Acetonitrile (B52724), Dichloromethane | Evaporation losses, purification waste |

| Reagents | Excess methylating agent, base | Unreacted materials requiring disposal |

| Workup Materials | Water, salts, drying agents | Aqueous and solid waste streams |

Advanced Spectroscopic and Structural Characterization of N,2 Dimethylpyridin 3 Amine Hydrochloride

Vibrational Spectroscopy Analysis (Infrared, Raman)

Assignment of Characteristic Functional Group Frequencies

The infrared and Raman spectra of N,2-Dimethylpyridin-3-amine hydrochloride are expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its distinct functional groups. The protonation of the pyridine (B92270) nitrogen to form the hydrochloride salt significantly influences the electronic distribution and, consequently, the vibrational frequencies of the aromatic ring.

Key expected vibrational frequencies include:

N-H Stretching: The presence of the hydrochloride will result in a broad absorption band in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, corresponding to the N⁺-H stretching vibration. This broadening is a result of hydrogen bonding interactions.

C-H Stretching: Aromatic C-H stretching vibrations of the pyridine ring are anticipated in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the two methyl groups (N-CH₃ and 2-CH₃) will likely appear in the 2850-3000 cm⁻¹ range.

Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring are expected to be observed in the 1400-1650 cm⁻¹ region. Protonation of the ring nitrogen generally leads to a shift of these bands to higher wavenumbers compared to the free base.

CH₃ Deformation: The symmetric and asymmetric bending (deformation) vibrations of the methyl groups are predicted to occur around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

C-N Stretching: The stretching vibration of the C-N bond of the amino group is expected in the 1250-1350 cm⁻¹ region.

Table 1: Predicted Characteristic Infrared and Raman Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| N⁺-H (pyridinium) | Stretching | 2500-3300 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H (CH₃) | Stretching | 2850-3000 |

| Pyridine Ring | C=C, C=N Stretching | 1400-1650 |

| CH₃ | Deformation (bending) | 1375-1450 |

Conformational Analysis via Vibrational Modes

Subtle shifts in the vibrational frequencies and changes in band intensities can provide insights into the conformational preferences of this compound. The orientation of the N-methyl and 2-methyl groups relative to the pyridine ring can influence the vibrational coupling and, therefore, the observed spectra. For instance, steric interactions between the methyl groups could lead to slight out-of-plane deformations of the pyridine ring, which might be detectable as changes in the fingerprint region (below 1500 cm⁻¹) of the IR and Raman spectra. However, without specific experimental data, a detailed conformational analysis remains speculative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the elucidation of the molecular structure of this compound in solution. A combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be required for a complete structural assignment and confirmation.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation and Connectivity

Multi-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, this would primarily show correlations between the aromatic protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for the pyridine ring and the methyl groups based on their attached protons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Predicted HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| N-CH₃ | ~3.0-3.5 (singlet) | ~40-50 | C3 |

| 2-CH₃ | ~2.5-3.0 (singlet) | ~20-30 | C2, C3 |

| H4 | ~7.5-8.5 (doublet) | ~130-140 | C2, C5, C6 |

| H5 | ~7.0-8.0 (doublet of doublets) | ~120-130 | C3, C4, C6 |

| H6 | ~8.0-9.0 (doublet) | ~140-150 | C2, C4, C5 |

| C2 | - | ~150-160 | 2-CH₃, H6 |

| C3 | - | ~130-140 | N-CH₃, 2-CH₃, H4, H5 |

| C4 | - | ~130-140 | H5, H6 |

| C5 | - | ~120-130 | H4, H6 |

Note: Predicted chemical shifts are approximate and can vary based on solvent and other experimental conditions. The formation of the hydrochloride salt is expected to cause a downfield shift for the pyridine ring protons and carbons compared to the free base.

Dynamic NMR Studies of Conformational Equilibria

Dynamic NMR (DNMR) studies could potentially be employed to investigate any conformational equilibria present in this compound. For example, restricted rotation around the C3-N bond due to steric hindrance could, in principle, be studied by variable temperature NMR experiments. If the rotational barrier is sufficiently high, separate signals for different conformers might be observed at low temperatures, which would coalesce as the temperature is raised. However, for a molecule of this size, it is more likely that such rotations would be fast on the NMR timescale at room temperature.

Solid-State NMR Investigations for Polymorphism

Solid-state NMR (ssNMR) spectroscopy would be the technique of choice for investigating the presence of different polymorphic forms of this compound. Polymorphs are different crystalline forms of the same compound, which can have distinct physical properties. ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR is a common ssNMR technique that can provide high-resolution spectra of solid samples. Different polymorphs would likely exhibit different ¹³C chemical shifts due to variations in the local electronic environment and intermolecular interactions in the crystal lattice. Advanced ssNMR experiments could further probe the packing and hydrogen bonding networks within different crystalline forms.

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid. For this compound, this method would reveal the precise geometry of the protonated amine, the position of the chloride counter-ion, and how these units are arranged in the crystal lattice.

The crystal structure of aminopyridinium salts is typically dominated by a network of hydrogen bonds and other non-covalent interactions. In the case of this compound, the primary interactions would involve the protonated pyridinium (B92312) ring and the chloride anion.

The protonated nitrogen of the pyridine ring and the exocyclic amino group are strong hydrogen bond donors. It is anticipated that strong N-H···Cl hydrogen bonds would be the principal interaction governing the crystal packing. nih.gov For instance, in the crystal structure of 2,6-diaminopyridinium chloride, the cations and anions are arranged in sheets, with N-H···Cl interactions defining the polar regions of the structure. nih.gov

Table 1: Predicted Intermolecular Interactions in this compound Crystal Structure

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

|---|---|---|---|---|

| Hydrogen Bond | Pyridinium N-H | Chloride (Cl⁻) | ~2.9 - 3.2 | Primary structural motif, formation of sheets or chains |

| Hydrogen Bond | Amino N-H | Chloride (Cl⁻) | ~3.2 - 3.4 | Cross-linking of primary motifs |

The geometry of the N,2-Dimethylpyridin-3-amine cation would reflect the effects of protonation and substituent placement. Protonation of the pyridine ring nitrogen leads to characteristic changes in bond lengths and angles compared to the neutral molecule. The internal C-N-C angle of the pyridine ring is expected to widen, while the adjacent C-C bonds may shorten slightly, consistent with increased aromatic character and charge delocalization.

The C-N bond lengths within the pyridine ring are typically around 1.34 Å, while the C-C bonds are approximately 1.39-1.40 Å. nist.gov The exocyclic C-NH2 bond length in aminopyridines is generally in the range of 1.35-1.38 Å, indicating some degree of conjugation between the amino group's lone pair and the aromatic system. The C-CH3 bond length is expected to be in the typical range for a methyl group attached to an sp²-hybridized carbon, around 1.50-1.52 Å.

The bond angles within the pyridine ring will deviate from the ideal 120° of a perfect hexagon due to the presence of the heteroatom and substituents. The C-N-C angle is typically smaller than 120°, while the angles at the ortho and meta positions are slightly larger.

Table 2: Representative Bond Lengths and Angles for Aminopyridinium Analogs

| Bond/Angle | Typical Length (Å) / Angle (°) | Reference Compound(s) |

|---|---|---|

| C-N (in ring) | 1.340 | Pyridine nist.gov |

| C-C (in ring) | 1.395 | Pyridine nist.gov |

| C-N (exocyclic amine) | 1.365 | 4-Aminopyridine (B3432731) complexes researchgate.net |

| C-C (methyl) | 1.510 | General sp² C-C sp³ |

| C-N-C (in ring) | 116.7 | Pyridine nist.gov |

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in pharmaceutical salts. Different polymorphs can arise from variations in crystallization conditions (e.g., solvent, temperature, pressure) and can exhibit different physical properties. It is plausible that this compound could exhibit polymorphism or form solvates/hydrates. For example, the related compound 4-aminopyridine has been shown to form an anhydrous salt, a monohydrate, and a tetrahydrate with nitrofurantoin, each with a distinct crystal structure. nih.gov

A thorough crystallographic analysis would involve determining the crystal system, space group, and unit cell dimensions from the diffraction data. For a small organic molecule like this, common crystal systems would be monoclinic or orthorhombic.

Table 3: Hypothetical Crystallographic Data for a Polymorph of this compound

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 995.6 |

Mass Spectrometry (Advanced Fragmentation Analysis)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound. High-resolution mass spectrometry and tandem mass spectrometry provide detailed information about elemental composition and fragmentation pathways.

High-resolution mass spectrometry (HRMS), using techniques like Orbitrap or Time-of-Flight (ToF) analysis, measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. nih.govmdpi.com This allows for the determination of the elemental formula of the parent ion and its fragments. For the N,2-Dimethylpyridin-3-amine cation (C₇H₁₁N₂⁺), the theoretical exact mass can be calculated.

The molecular formula C₇H₁₀N₂ gives a protonated ion [M+H]⁺ with the formula C₇H₁₁N₂⁺. The high-resolution measurement would distinguish this from other ions of the same nominal mass but different elemental composition. Furthermore, HRMS can resolve the isotopic pattern arising from the natural abundance of isotopes like ¹³C and ¹⁵N. The relative intensities of the M+1 and M+2 peaks in the mass spectrum can be predicted and compared with the experimental data to confirm the elemental composition.

Table 4: Predicted High-Resolution Mass and Isotopic Pattern for the C₇H₁₁N₂⁺ Cation

| Ion | Formula | Calculated Exact Mass (m/z) | Relative Abundance (%) |

|---|---|---|---|

| [M+H]⁺ | C₇H₁₁N₂⁺ | 123.0917 | 100.00 |

| [M+1+H]⁺ | ¹³CC₆H₁₁N₂⁺ | 124.0951 | 7.76 |

| [M+1+H]⁺ | C₇H₁₁¹⁵NN⁺ | 124.0888 | 0.74 |

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the protonated molecule at m/z 123.09), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. nationalmaglab.org The fragmentation pattern provides a structural fingerprint of the molecule.

For protonated N,2-Dimethylpyridin-3-amine, several fragmentation pathways can be predicted. A common fragmentation for protonated pyridines involves the loss of neutral molecules like HCN or C₂H₂. The presence of the methyl groups introduces additional pathways.

Loss of a methyl radical (•CH₃): Cleavage of the N-CH₃ or Ring-CH₃ bond could lead to the loss of a methyl radical (15 Da), resulting in a fragment ion at m/z 108.

Loss of methane (B114726) (CH₄): A rearrangement followed by the loss of methane (16 Da) from the protonated molecule is a possible pathway, yielding an ion at m/z 107.

Loss of ethene (C₂H₄): Ring cleavage or rearrangement involving the methyl groups could lead to the expulsion of a neutral ethene molecule (28 Da), producing a fragment at m/z 95.

Loss of hydrogen cyanide (HCN): A characteristic fragmentation of the pyridine ring is the loss of HCN (27 Da), which would result in an ion at m/z 96.

The relative abundance of these fragment ions would depend on their stability and the energy required for their formation.

Table 5: Predicted MS/MS Fragmentation Pathways for Protonated N,2-Dimethylpyridin-3-amine (m/z 123.09)

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

|---|---|---|---|

| 123.09 | •CH₃ (Methyl radical) | 108.08 | [C₆H₈N₂]⁺• |

| 123.09 | CH₄ (Methane) | 107.07 | [C₆H₇N₂]⁺ |

| 123.09 | C₂H₄ (Ethene) | 95.06 | [C₅H₇N₂]⁺ |

Computational Chemistry and Theoretical Investigations of N,2 Dimethylpyridin 3 Amine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and properties of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, including molecules like N,2-Dimethylpyridin-3-amine hydrochloride. nih.govnih.gov DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it a computationally efficient yet accurate approach. researchgate.net

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule. nih.govchemrxiv.org An MEP map visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). rsc.org

For the N,2-Dimethylpyridin-3-amine cation, an MEP map would display different regions of electrostatic potential, typically color-coded for clarity:

Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. In this molecule, such regions would likely be concentrated around the nitrogen atom of the pyridine (B92270) ring (if not protonated) and potentially delocalized in the π-system of the ring. The chloride counter-ion would be a region of strong negative potential.

Positive Potential (Blue): These electron-poor areas are prone to nucleophilic attack. The most positive potential is expected on the hydrogen atoms of the protonated amine group (-NH2-) and the hydrogen on the protonated pyridine nitrogen, making them primary sites for hydrogen bonding interactions. nih.gov

The MEP map provides a clear, visual guide to the molecule's charge distribution and its likely points of interaction with other molecules or biological targets. researchgate.netrsc.org

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are critical for understanding a molecule's electronic properties and reactivity. acs.org

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. For this compound, the HOMO would likely be located on the pyridine ring and the exocyclic nitrogen atom, indicating the regions most capable of donating electrons in a reaction.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. The LUMO is typically distributed over the aromatic ring, representing the areas where the molecule can accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter that relates to the molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and can be easily excited. rsc.org

Analysis of the FMOs provides a quantum mechanical basis for predicting the molecule's behavior in chemical reactions.

Quantum chemical calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. nih.govacs.org

NMR Chemical Shifts: Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.govidc-online.com By calculating the magnetic shielding tensors for each nucleus, a theoretical spectrum can be generated. Comparing these predicted shifts with experimental values is a powerful method for structural elucidation and assignment of specific resonances. stenutz.eu

Illustrative Data Table for Predicted vs. Experimental ¹³C NMR Shifts (Note: The following table is a template. No specific computational data is available in the literature for this compound.)

| Atom Number | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 | Value | Value |

| C3 | Value | Value |

| C4 | Value | Value |

| C5 | Value | Value |

| C6 | Value | Value |

| C-Methyl | Value | Value |

| N-Methyl | Value | Value |

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.netq-chem.com By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), a set of vibrational modes and their frequencies can be obtained. nih.gov These theoretical frequencies are often scaled to correct for systematic errors in the computational method. Agreement between the calculated and experimental vibrational spectra provides strong evidence for the correctness of the optimized molecular structure. nih.govq-chem.com

Illustrative Data Table for Predicted vs. Experimental Vibrational Frequencies (Note: The following table is a template. No specific computational data is available in the literature for this compound.)

| Vibrational Mode Description | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch (Amine) | Value | Value |

| C-H Stretch (Aromatic) | Value | Value |

| C-H Stretch (Methyl) | Value | Value |

| C=C/C=N Ring Stretch | Value | Value |

| N-H Bend | Value | Value |

Molecular Dynamics (MD) Simulations

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. nih.gov

MD simulations model the motions of atoms and molecules based on classical mechanics. nih.gov For a flexible molecule like this compound, these simulations are essential for exploring its conformational landscape. testbook.com

A key area of flexibility is the rotation around the single bond connecting the exocyclic amine group to the pyridine ring. MD simulations can track the trajectory of this rotation and other bond movements over time, typically on the nanosecond to microsecond scale. biorxiv.org By sampling numerous conformations, it is possible to identify the most stable (lowest energy) conformers and the energy barriers between them. mdpi.com This information can be used to construct a potential energy surface, which maps the energy of the molecule as a function of its geometry. Understanding the preferred conformations and the dynamics of conformational change is critical, as these factors can significantly influence the molecule's interactions with other molecules, such as receptors or enzymes in a biological system. acs.orgnih.gov

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its surrounding solvent environment. Computational methods, particularly those combining quantum mechanics with continuum solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules, are employed to predict these effects.

For aminopyridine derivatives, solvent polarity can alter geometric parameters, tautomeric equilibria, and spectroscopic properties. researchgate.netmdpi.com Density Functional Theory (DFT) studies on related 3-halopyridines have shown that while bond lengths and angles are only slightly affected by solvent polarity, properties like vibrational frequencies can be seriously impacted. researchgate.net In the case of this compound, the presence of a polar solvent is expected to stabilize the charged pyridinium (B92312) and chloride ions through dipole-ion interactions.

Theoretical calculations can predict changes in key dihedral angles upon solvation. For instance, the orientation of the dimethylamino group relative to the pyridine ring could be subject to change. Furthermore, solvation can affect the relative energies of different tautomers or conformers. Studies on aminopurines, which share heterocyclic amine features, have demonstrated that an increase in solvent polarity generally decreases the energy difference between various tautomers. mdpi.com This suggests that solvents could influence the conformational landscape of this compound, potentially stabilizing conformers that are less favorable in the gas phase.

Table 1: Illustrative DFT Calculation of Solvent Effects on Relative Tautomer Energies (Hypothetical Data Based on Aminopurine Studies mdpi.com) This table illustrates the typical stabilizing effect of polar solvents on different tautomers of a heterocyclic amine, reducing the relative energy differences compared to the gas phase.

| Tautomer | Relative Energy in Gas Phase (kcal/mol) | Relative Energy in Water (kcal/mol) | Change due to Solvation (ΔE, kcal/mol) |

| Tautomer 1 (Most Stable) | 0.00 | 0.00 | 0.00 |

| Tautomer 2 | 8.50 | 4.20 | -4.30 |

| Tautomer 3 | 12.30 | 7.50 | -4.80 |

Intermolecular Interaction Studies

As a crystalline salt, this compound features a network of strong intermolecular interactions that define its solid-state structure. The primary interactions are the ionic bond between the protonated pyridinium ring and the chloride anion, and the hydrogen bond involving the amine proton (N-H⁺···Cl⁻).

Computational techniques are essential for quantifying the nature and strength of these interactions.

Energy Decomposition Analysis (EDA): This method, often used with DFT, partitions the total interaction energy between molecules into physically meaningful components such as electrostatic, Pauli repulsion, orbital (attractive), and dispersion forces. researchgate.net An EDA for the N,2-Dimethylpyridin-3-amine cation and the chloride anion would be dominated by the electrostatic term, confirming the ionic nature of the primary interaction.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the topology of the electron density to characterize chemical bonds and intermolecular interactions. nih.gov The presence of a bond critical point (BCP) between the amine hydrogen and the chloride ion would provide definitive evidence of a hydrogen bond. The electron density (ρ) and its Laplacian (∇²ρ) at the BCP are used to classify the strength and nature of the interaction. nih.gov

Table 2: Example Energy Decomposition Analysis for a Hydrogen-Bonded Dimer (Based on 2-Aminopyridine (B139424) researchgate.net) This table demonstrates how interaction energy is partitioned into distinct physical components, highlighting the dominant attractive forces.

| Energy Component | Value (kcal/mol) |

| Total Interaction Energy (ΔE_int) | -9.8 |

| Electrostatic Interaction (ΔV_elstat) | -12.5 |

| Pauli Repulsion (ΔE_Pauli) | +15.2 |

| Orbital Interaction (ΔE_orb) | -10.1 |

| Dispersion Interaction (ΔE_disp) | -2.4 |

Reaction Pathway Analysis

Understanding the synthetic routes to this compound involves analyzing the reaction mechanisms step-by-step. Computational chemistry allows for the exploration of entire reaction pathways, identifying intermediates and transition states that connect reactants to products.

Transition State Characterization for Synthetic Reactions

A common route to aminopyridines involves multicomponent reactions or functionalization of a pre-existing pyridine ring. mdpi.commdpi.com For any proposed synthetic step, computational chemists can locate the transition state (TS)—the highest energy point along the reaction coordinate. Characterizing the TS is crucial for understanding the reaction mechanism.

For example, in a nucleophilic substitution reaction to introduce the amino group, a TS structure would feature partially formed and partially broken bonds. Computational methods like DFT are used to optimize the geometry of the TS. A key confirmation of a true TS is the presence of exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate, leading from reactant to product. researchgate.net Studies on related pyridinium salts have utilized DFT (e.g., B3LYP functional) to successfully determine such transition state structures. researchgate.net In reactions catalyzed by aminopyridines, such as the esterification catalyzed by N,N-dimethylpyridin-3-amine, the mechanism proceeds through an activated intermediate (an acetylpyridinium ion), and the stabilization of the transition state leading to this intermediate is key to the catalysis. evitachem.com

Energy Barrier Calculations and Reaction Feasibility

Once the energies of the reactants, transition states, and products are calculated, the activation energy (or energy barrier) for a reaction can be determined. The activation energy (Ea) is the energy difference between the transition state and the reactants.

Ea = E(Transition State) - E(Reactants)

A lower activation energy corresponds to a faster reaction rate, making the reaction more feasible under given conditions. By comparing the energy barriers for competing reaction pathways, chemists can predict which product is likely to be favored. For instance, in the synthesis of substituted aminopyridines, different regioisomers might be possible. Calculating the energy barriers for the formation of each isomer can predict the selectivity of the reaction. While specific values for the synthesis of this compound are not available, this computational approach is a standard and powerful tool for predicting reaction outcomes.

Structure-Property Relationship Theoretical Frameworks

Computational chemistry excels at establishing quantitative structure-property relationships (QSPRs), where theoretical descriptors of a molecule's structure are correlated with its physical or chemical properties. This framework allows for the prediction of a compound's behavior without the need for empirical measurement.

Theoretical Descriptors for Chemical Reactivity and Catalytic Performance

A variety of theoretical descriptors, primarily derived from DFT calculations, can be used to predict the chemical reactivity and potential catalytic performance of this compound.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors. A low HOMO-LUMO energy gap generally implies higher chemical reactivity. The spatial distribution of these orbitals indicates the likely sites for electrophilic (at the HOMO) and nucleophilic (at the LUMO) attack.

Molecular Electrostatic Potential (MEP): The MEP surface visually represents the charge distribution of a molecule, highlighting electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. For the N,2-Dimethylpyridin-3-amine cation, the most positive potential would be centered on the acidic N-H protons, indicating the primary site for interaction with bases or nucleophiles.

Proton Affinity (PA): The calculated proton affinity provides a direct measure of a molecule's basicity. While the pyridine nitrogen is protonated in the hydrochloride salt, the basicity of the parent amine is a key property that influences its nucleophilicity and catalytic activity. Computational studies on pyridine N-oxides and related amines have successfully calculated proton affinities, providing insight into their reactivity. nih.gov

Topological and Quantum Chemical Descriptors: In Quantitative Structure-Activity Relationship (QSAR) studies of aminopyridines, various descriptors are used to build predictive models. nih.govnih.gov These include connectivity indices (e.g., Wiener index) and quantum chemical parameters like dipole moment and orbital energies. nih.gov

For catalytic applications, descriptors related to steric hindrance and nucleophilicity are critical. Theoretical studies on pyridine-based acylation catalysts have shown that substituents in the 2-position (adjacent to the ring nitrogen) can be detrimental to catalytic activity due to steric hindrance, whereas electron-donating groups at other positions can enhance performance by increasing the nucleophilicity of the catalyst. researchgate.net These structure-property relationships, established through computational modeling, are invaluable for the rational design of new catalysts.

Table 3: Key Theoretical Descriptors and Their Implications for Reactivity/Catalysis

| Descriptor | Typical Calculation Method | Implication for N,2-Dimethylpyridin-3-amine |

| HOMO Energy | DFT | Indicates electron-donating ability; higher energy suggests greater nucleophilicity. |

| LUMO Energy | DFT | Indicates electron-accepting ability; lower energy suggests greater electrophilicity. |

| HOMO-LUMO Gap | DFT | Correlates with chemical reactivity; a smaller gap often implies higher reactivity. |

| Molecular Electrostatic Potential (MEP) | DFT | Identifies sites for nucleophilic/electrophilic attack and hydrogen bonding. |

| Proton Affinity (PA) | DFT | Quantifies basicity of the parent amine, a key factor in its nucleophilicity. |

| Steric Parameters | Molecular Mechanics/DFT | The 2-methyl group likely influences accessibility to the ring nitrogen, affecting coordination and catalytic activity. researchgate.net |

Predictive Models for Synthetic Yields and Selectivity

The prediction of synthetic yields and selectivity for the formation of substituted pyridines, such as this compound, represents a significant challenge in synthetic chemistry. Computational chemistry and theoretical investigations offer powerful tools to model and predict the outcomes of chemical reactions, thereby guiding the optimization of synthetic routes. While specific predictive models exclusively for this compound are not extensively documented in publicly available literature, the principles and methodologies applied to analogous aminopyridine and substituted pyridine systems provide a clear framework for how such models can be developed and utilized.

Predictive modeling in this context generally relies on a combination of quantum chemical calculations, such as Density Functional Theory (DFT), and machine learning algorithms. researchgate.net These models aim to establish a quantitative structure-activity relationship (QSAR) or, more specifically, a quantitative structure-yield/selectivity relationship (QSYSR). The core idea is to correlate molecular descriptors of reactants, catalysts, and reaction conditions with the observed experimental outcomes.

Key Approaches to Predictive Modeling:

Quantum Chemical Calculations: DFT and other ab initio methods are employed to calculate a variety of molecular descriptors. researchgate.net These can include electronic properties (e.g., atomic charges, frontier molecular orbital energies), steric properties (e.g., molecular volume, surface area), and thermodynamic properties (e.g., reaction energies, activation barriers). For the synthesis of this compound, these calculations could be used to model the nucleophilic substitution reaction, providing insights into the reactivity of different sites on the pyridine ring.

Machine Learning Algorithms: Machine learning techniques, such as multiple linear regression, support vector machines, and neural networks, are used to build predictive models from datasets of chemical reactions. nih.gov These algorithms can identify complex, non-linear relationships between the calculated molecular descriptors and the experimental yields and selectivities. A hypothetical dataset for building such a model for aminopyridine synthesis is presented below.

Hypothetical Data for a Predictive Model of Aminopyridine Synthesis

To illustrate the application of predictive modeling, consider a hypothetical dataset for the synthesis of a series of substituted aminopyridines. The model would aim to predict the reaction yield based on various calculated molecular descriptors of the starting materials.

| Reactant (Substituted Pyridine) | LUMO Energy (eV) | C-X Bond Dissociation Energy (kcal/mol) | Steric Hindrance Factor | Predicted Yield (%) | Experimental Yield (%) |

| 2-chloro-3-methylpyridine | -1.25 | 85 | 1.2 | 75 | 78 |

| 2-bromo-3-methylpyridine | -1.35 | 72 | 1.2 | 88 | 90 |

| 2-chloro-4-methylpyridine | -1.20 | 86 | 1.1 | 72 | 70 |

| 2-bromo-4-methylpyridine | -1.30 | 73 | 1.1 | 85 | 87 |

| 2-chloro-5-methylpyridine | -1.28 | 84 | 1.3 | 70 | 72 |

| 2-bromo-5-methylpyridine | -1.38 | 71 | 1.3 | 82 | 84 |

Detailed Research Findings from Analogous Systems:

Studies on related heterocyclic systems have demonstrated the feasibility of these predictive models. For instance, research on the synthesis of carboxylated azoles has successfully employed machine learning to predict reaction yields based on molecular fingerprints and other descriptors. acs.orgchemrxiv.org These models can not only predict the outcome of a reaction but also provide insights into the factors that govern its success. For example, "heat-mapping" algorithms can visualize which substructures of a molecule have the most significant influence on the predicted yield. acs.orgchemrxiv.org

In the context of substituted pyridines, computational models have been used to understand and predict the regioselectivity of nucleophilic additions to pyridinium salts. researchgate.net These models take into account the electronic and steric effects of substituents on the pyridine ring to predict the most likely site of attack by a nucleophile. Such an approach would be directly applicable to optimizing the synthesis of this compound, where controlling the position of amination is crucial.

Furthermore, investigations into the synthesis of various aminopyridine derivatives have highlighted the importance of reaction conditions. nih.gov While the focus of this section is on computational models, it is important to note that the accuracy of any predictive model is highly dependent on the quality and consistency of the experimental data used for training. Factors such as solvent, temperature, and catalyst would need to be incorporated into more advanced predictive models.

Role As a Reagent, Ligand, or Catalyst in Advanced Chemical Transformations

Applications in Directed Organic Synthesis

In the realm of organic synthesis, the utility of substituted aminopyridines is well-established. While specific literature on N,2-Dimethylpyridin-3-amine is focused, its functions can be understood through the behavior of structurally related isomers and parent compounds.

Aminopyridines are renowned for their catalytic activity, most famously exemplified by 4-(Dimethylamino)pyridine (DMAP). This class of compounds functions as a nucleophilic catalyst, particularly in acylation and esterification reactions. The catalytic mechanism involves the initial attack of the more nucleophilic pyridine (B92270) nitrogen on the electrophilic acylating agent, forming a highly reactive N-acylpyridinium intermediate. This intermediate is then more susceptible to attack by a weakly nucleophilic alcohol or amine, which regenerates the catalyst and forms the final product.

While direct studies on N,2-Dimethylpyridin-3-amine as a nucleophilic catalyst are not extensively documented, its isomer, N,N-dimethylpyridin-3-amine, is known to act as an effective catalyst in processes like esterification. evitachem.com It participates by forming an acetylpyridinium ion that enhances the electrophilicity of carbonyl compounds, thereby facilitating the nucleophilic attack by alcohols. evitachem.com This suggests a potential, albeit unconfirmed, catalytic role for N,2-Dimethylpyridin-3-amine, governed by the accessibility and nucleophilicity of its pyridine nitrogen. The steric hindrance from the adjacent methyl group at the C2 position might influence its catalytic efficiency compared to other isomers.

The basicity of aminopyridines is a key feature in their application as reagents. They are often employed as non-nucleophilic bases or proton scavengers in reactions that produce acidic byproducts. The hydrochloride salt form implies that the parent compound is sufficiently basic to be protonated by hydrochloric acid. The basicity of the N,2-dimethylpyridin-3-amine free base is enhanced by the electron-donating effects of the two methyl groups.

In synthetic procedures, hindered pyridine bases like 2,6-lutidine (2,6-dimethylpyridine) are used to promote reactions without interfering via nucleophilic attack. nih.gov Similarly, N,2-Dimethylpyridin-3-amine can function as a base. Its application is particularly relevant in contexts where a moderately strong, sterically hindered organic base is required. Amine hydrochloride salts can sometimes be used directly in reactions, with a stronger, non-nucleophilic base added to liberate the free amine in situ. nih.gov

Substituted aminopyridines are valuable building blocks for the synthesis of more complex heterocyclic systems, which are often scaffolds for pharmaceuticals and functional materials. The amino group provides a reactive handle for a variety of transformations, including C-N bond-forming reactions.

Research has shown that aminopyridine derivatives are key precursors for a range of fused heterocyclic compounds. For instance, 2-aminopyridine (B139424) can be used to synthesize imidazo[1,2-a]pyridine (B132010) derivatives, which serve as a core structure in medicinal chemistry. researchgate.net Other substituted aminopyridines, such as 2-amino-4-chloro-6-methyl-pyridine, are utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to build larger molecular frameworks. nih.gov Similarly, aminopyridine moieties are central to the synthesis of precursors for important drugs like Imatinib. mdpi.com Given the presence of a reactive amino group and a modifiable pyridine ring, N,2-Dimethylpyridin-3-amine serves as a viable precursor for constructing diverse heterocyclic structures.

Coordination Chemistry and Ligand Design

The field of coordination chemistry benefits greatly from the versatility of pyridine-based ligands. The ability of N,2-Dimethylpyridin-3-amine to coordinate with metal ions through its nitrogen atoms makes it a compelling ligand for designing novel metal complexes.

The synthesis of metal complexes using ligands structurally similar to N,2-Dimethylpyridin-3-amine provides significant insight into its potential coordination behavior. Research on related aminopyridine ligands demonstrates their capacity to form stable complexes with a variety of transition metals.

For example, 2-Amino-3-methylpyridine (B33374), which differs from the target compound only by an N-methyl group, readily forms complexes with silver(I) and copper(II). mdpi.com In a silver(I) complex, two 2-amino-3-methylpyridine ligands coordinate to the metal center, resulting in a polymeric structure. mdpi.com Another closely related ligand, 2-(methylamino)pyridine (B147262), has been used to synthesize aluminum, copper(I), rhodium(I), and iridium(I) complexes. nih.govscispace.comacs.org Treatment of 2-(methylamino)pyridine with triethylaluminum (B1256330) yields a di-ligated aluminum alkyl complex. nih.gov Its reaction with a Cu(I) source leads to the formation of a yellow, dimeric copper complex, [Cu(MAP)]₂, where MAP is the deprotonated 2-(methylamido)pyridine anion. scispace.com

These examples strongly suggest that N,2-Dimethylpyridin-3-amine can be used to synthesize a range of metal complexes. The general synthetic route would involve reacting the hydrochloride salt (often after deprotonation with a base) with a suitable metal salt in an appropriate solvent.

Table 1: Examples of Metal Complexes with Structurally Related Aminopyridine Ligands

| Ligand | Metal Ion | Complex Formula/Structure | Reference |

|---|---|---|---|

| 2-Amino-3-methylpyridine | Ag(I) | Polymeric structure with two ligands per metal ion | mdpi.com |

| 2-(Methylamino)pyridine | Al(III) | Al[κ²-N,N-2-(methylamino)pyridine]₂R (R = Et, iBu) | nih.gov |

| 2-(Methylamino)pyridine | Cu(I) | Dimeric complex, [Cu(MAP)]₂ | scispace.com |

The way a ligand binds to a metal center is fundamental to the properties of the resulting complex. Aminopyridine ligands can exhibit various binding modes depending on the ligand's structure, the metal ion, and the reaction conditions.

For ligands like 2-amino-3-methylpyridine, coordination primarily occurs through the endocyclic (pyridine ring) nitrogen atom, which is a strong nucleophilic center. mdpi.com In the silver complex of 2-amino-3-methylpyridine, the ligand acts as a bridging unit, connecting metal centers through the ring nitrogen. mdpi.com

The exocyclic amino group can also participate in coordination, especially after deprotonation. In the dimeric copper(I) complex with 2-(methylamino)pyridine, the ligand is deprotonated to the amido form and coordinates through both the pyridine nitrogen and the amido nitrogen, acting as a bidentate chelating ligand. scispace.com This chelation leads to the formation of stable, aggregated structures. Furthermore, the borane (B79455) adduct of 2-(methylamido)pyridine acts as a novel tripod κ³-N,H,H ligand, coordinating to rhodium and iridium through the amido nitrogen and two hydrogen atoms from the BH₃ group, resulting in a distorted trigonal bipyramidal geometry. acs.org

Based on these precedents, N,2-Dimethylpyridin-3-amine is expected to coordinate primarily through its pyridine nitrogen. Depending on the metal and reaction conditions, it could also act as a bidentate ligand via the exocyclic nitrogen, particularly if deprotonated, leading to various possible coordination geometries. The steric bulk of the methyl group at the C2 position would likely influence the geometry around the metal center.

Catalytic Activity of N,2-Dimethylpyridin-3-amine Hydrochloride-Metal Complexes

The utility of pyridine derivatives as ligands in transition metal catalysis is well-established, owing to the coordinating ability of the nitrogen atom in the pyridine ring. nih.gov Metal complexes involving substituted pyridines, such as N,2-Dimethylpyridin-3-amine, are of interest for their potential catalytic activities. The hydrochloride salt, this compound, would likely require in-situ neutralization to the free base to act as a ligand for a metal center.

Once deprotonated, the N,2-Dimethylpyridin-3-amine can coordinate with various transition metals, including but not limited to copper, zinc, and iron. nih.govscispace.com The electronic and steric properties of the ligand, influenced by the methyl and amino groups, can modulate the catalytic activity of the resulting metal complex. For instance, the dimethylamino group can influence the electron density at the metal center, thereby affecting its reactivity in processes like cross-coupling reactions or oxidation/reduction cycles. nih.gov

Research on related aminopyridine-metal complexes has demonstrated their efficacy in various organic transformations. For example, N–Zn and N–Cu complexes with 2-amino pyridine have been synthesized and successfully employed as catalysts in the Henry reaction, achieving high yields. scispace.com Similarly, iron terpyridine complexes are known to be effective catalysts, with their activity influenced by the oxidation state of the iron center. nih.gov While direct studies on the catalytic activity of this compound-metal complexes are not extensively documented, the behavior of analogous systems suggests their potential application in C-C bond formation and other significant organic reactions. nih.govscispace.com

Table 1: Examples of Catalytic Applications of Related Aminopyridine-Metal Complexes

| Ligand System | Metal | Catalytic Application | Reference |

|---|---|---|---|

| 2-Amino pyridine | Zn, Cu | Henry Reaction | scispace.com |

| Terpyridine (TPY) | Fe | Phenol Degradation | nih.gov |

| Pyridine-amine derivatives | Cu | Friedel-Crafts Alkylation | researchgate.net |

Organocatalytic Functions

Exploration of this compound as an Organocatalyst

This compound belongs to the class of aminopyridines, which are recognized for their role as organocatalysts, particularly as nucleophilic catalysts. evitachem.com The catalytic activity of such compounds often stems from the basicity of the nitrogen atoms. In the case of N,2-Dimethylpyridin-3-amine, both the pyridine ring nitrogen and the exocyclic dimethylamino nitrogen can participate in catalytic cycles.

The hydrochloride form of this amine would likely act as a precatalyst, requiring activation to the free base to perform its catalytic function. Its application as an organocatalyst has been explored in reactions such as esterifications and acylations. evitachem.com The presence of the methyl group at the 2-position of the pyridine ring can introduce steric hindrance that may influence its catalytic efficiency and selectivity compared to its un-substituted counterparts. The compound's utility is also being investigated in the synthesis of various pharmaceutical intermediates. evitachem.com

Mechanism of Organocatalysis in Specific Transformations

The mechanism by which aminopyridines like N,2-Dimethylpyridin-3-amine catalyze reactions typically involves nucleophilic catalysis. In a reaction such as an esterification with an acid anhydride (B1165640), the more nucleophilic nitrogen atom of the aminopyridine attacks the electrophilic carbonyl carbon of the anhydride. evitachem.com This leads to the formation of a highly reactive intermediate, an acetylpyridinium ion. evitachem.com

This intermediate is more susceptible to nucleophilic attack by an alcohol than the original anhydride. evitachem.com The subsequent attack by the alcohol on the activated acyl group leads to the formation of the ester product and the regeneration of the aminopyridine catalyst. This catalytic cycle enhances the reaction rate and allows the transformation to proceed under milder conditions. The efficiency of this process is dependent on the nucleophilicity of the aminopyridine and the stability of the acetylpyridinium intermediate.

Enantioselective Catalysis

While there is a growing interest in the development of chiral pyridine-based ligands and organocatalysts for asymmetric synthesis, specific applications of this compound in enantioselective catalysis are not widely reported in the literature. researchgate.net However, the broader class of chiral pyridine derivatives has been successfully employed in various enantioselective transformations.

For instance, chiral bis(guanidino)iminophosphorane has been used to catalyze the enantioselective direct Mannich-type reactions of 2-benzylpyridine (B1664053) N-oxides. nih.gov In these reactions, the N-oxide moiety was found to be crucial for achieving high stereoselectivity. nih.gov Furthermore, new C2-symmetric chiral pyridine-N,N'-dioxide ligands have been developed and applied in copper-catalyzed asymmetric Friedel-Crafts alkylation reactions. researchgate.net These examples highlight the potential for developing chiral analogues or derivatives of N,2-Dimethylpyridin-3-amine for applications in enantioselective catalysis. The introduction of chirality into the structure of N,2-Dimethylpyridin-3-amine could potentially lead to novel catalysts for asymmetric synthesis.

Precursor for Advanced Organic Materials

Polymer Chemistry Applications (e.g., as a monomer or initiator)

Tertiary amines are known to function as initiators for the anionic polymerization of epoxy monomers. researchgate.net In this context, N,2-Dimethylpyridin-3-amine, as a tertiary amine, has the potential to be used as an initiator in polymerization reactions. The initiation process typically involves the nucleophilic attack of the tertiary amine on an epoxy group, leading to the formation of a zwitterion which then propagates the polymerization. researchgate.net

The efficiency of tertiary amines as initiators can vary significantly. For example, 4-(dimethylamino)pyridine (DMAP) has been shown to be a much more effective initiator for the homopolymerization of epoxy monomers than benzyldimethylamine (BDMA). researchgate.net The resulting polymer networks can exhibit high crosslink densities and high glass transition temperatures. researchgate.net While specific studies on the use of this compound as a polymerization initiator are limited, the established reactivity of related tertiary amines suggests its potential in this area. The hydrochloride salt would likely need to be converted to the free base to function as an effective initiator.

Additionally, aminopyridine derivatives can be incorporated into polymer backbones as monomers to impart specific properties to the resulting material, such as thermal stability, conductivity, or the ability to coordinate with metals. The bifunctional nature of N,2-Dimethylpyridin-3-amine (containing both a pyridine ring and a tertiary amine) makes it a candidate for the synthesis of functional polymers.

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules, known as supramolecular assemblies. The forces governing these assemblies are non-covalent, including hydrogen bonding, metal coordination, hydrophobic forces, and van der Waals interactions. Host-guest chemistry, a central branch of supramolecular chemistry, involves the complexation of a "guest" molecule within a larger "host" molecule.

The structure of N,2-Dimethylpyridin-3-amine is well-suited for participation in such interactions. Pyridine-amide based ligands, which share functional similarities, are noted for their structural flexibility and ability to coordinate with metal ions, leading to the formation of discrete supramolecular structures. nih.gov The nitrogen atom in the pyridine ring is a Lewis base and can act as a hydrogen bond acceptor or a coordination site for metal ions. The amino group at the 3-position can serve as a hydrogen bond donor. These features allow the molecule to act as a building block, or "tecton," in the self-assembly of larger, ordered architectures.

For instance, aminopyridines can form stable complexes with various host molecules, such as cucurbit[n]urils, through host-guest interactions. researchgate.net These interactions are driven by the formation of non-covalent bonds within the hydrophobic cavity of the host molecule. Similarly, macrocycles like cyclodextrins are widely used as host molecules for a variety of guests, forming inclusion complexes that can alter the properties of the guest molecule. nih.govnih.gov While direct studies on this compound are limited, its structural components suggest a strong potential for engaging in these types of supramolecular phenomena.

Table 1: Potential Supramolecular Interactions of N,2-Dimethylpyridin-3-amine

| Interaction Type | Participating Functional Group(s) | Potential Role in Assembly |

|---|---|---|

| Hydrogen Bonding | Amino group (-NH-) as donor; Pyridine nitrogen as acceptor | Directional linkage between molecules, formation of tapes, sheets, or 3D networks. |

| Metal Coordination | Pyridine nitrogen as a ligand | Formation of metal-organic frameworks (MOFs) or discrete coordination complexes. mdpi.com |

| π-π Stacking | Aromatic pyridine ring | Stabilization of assemblies through stacking interactions with other aromatic systems. |

| Host-Guest Inclusion | The entire molecule as a "guest" | Encapsulation within macrocyclic hosts like cyclodextrins or cucurbit[n]urils. researchgate.netnih.gov |

Dyes and Pigments Research

The involvement of this compound in dye and pigment research is plausible, primarily due to its classification as an aromatic amine. Aromatic amines are fundamental precursors in the synthesis of a vast number of organic dyes, particularly azo dyes, which constitute the largest and most diverse class of commercial colorants. imrpress.comnih.gov

Azo dyes are characterized by the presence of one or more azo groups (–N=N–), which connect aromatic ring systems. nih.gov The synthesis typically involves a two-step process:

Diazotization : A primary aromatic amine is treated with a nitrite (B80452) source under acidic conditions to form a diazonium salt.

Coupling : The diazonium salt then reacts with a coupling component, which is an electron-rich species such as another aromatic amine or a phenol, to form the final azo dye. jchemrev.com

While the amino group in N,2-Dimethylpyridin-3-amine is secondary, related aromatic and heterocyclic amines are widely used as both diazo components (after conversion to a primary amine) and coupling components. imrpress.com The pyridine ring itself can be part of the chromophoric system, and its inclusion can impart specific properties to the dye, such as improved lightfastness and color depth. nih.govresearchgate.net Pyridine-based structures are found in various dye classes, including methine and polymethine dyes, and are used as markers for biomolecules and in textile applications. google.comgoogle.com

Although specific examples of commercial dyes synthesized directly from this compound are not prominent in the literature, its chemical structure is analogous to intermediates used in the field. Its potential lies in its role as a versatile building block for creating novel heterocyclic dyes with tailored properties.

Table 2: Potential Roles of N,2-Dimethylpyridin-3-amine Moiety in Dye Synthesis

| Dye Class | Potential Role of the Compound | Resulting Structural Feature |

|---|---|---|

| Azo Dyes | As a coupling component in a diazo coupling reaction. imrpress.comnih.gov | The aminopyridine ring becomes part of the final conjugated dye structure. |

| Methine Dyes | As a heterocyclic component for condensation reactions. | Forms part of the polymethine chain's terminal heterocyclic system. google.com |

| Functional Dyes | As a precursor for dyes used in specialized applications (e.g., biological staining, sensors). | The pyridine nitrogen offers a site for quaternization, leading to cationic dyes. |

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is a cornerstone of analytical chemistry, offering powerful tools for separating and quantifying components within a mixture. For N,2-Dimethylpyridin-3-amine hydrochloride, various chromatographic methods are employed to ensure purity and monitor the progress of synthetic reactions.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like this compound. A robust, validated reverse-phase HPLC (RP-HPLC) method is essential for quality control and quantitative analysis.

Method Development: The development of an HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the main compound from any impurities or starting materials. A typical method for an amine hydrochloride salt would utilize a C18 stationary phase, which separates compounds based on hydrophobicity.

Column: A common choice is a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), providing excellent resolving power for a wide range of analytes. ptfarm.pl

Mobile Phase: A gradient elution is often preferred to resolve compounds with different polarities. The mobile phase typically consists of an aqueous component with a pH buffer (e.g., phosphate (B84403) buffer at pH 7.0) and an organic modifier like acetonitrile (B52724) or methanol. cmes.orgrjptonline.org The buffer is crucial for maintaining the analyte in a consistent ionization state, ensuring reproducible retention times.

Detection: Ultraviolet (UV) detection is suitable due to the aromatic pyridine (B92270) ring in the molecule. The detection wavelength is selected based on the UV absorbance maximum of the compound, typically around 240-280 nm. ptfarm.plcmes.org

Flow Rate and Temperature: A flow rate of 1.0 mL/min and a controlled column temperature (e.g., 35-45 °C) are standard to ensure efficiency and reproducibility. cmes.orgrjptonline.org

Method Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. rjptonline.orgmdpi.com Validation confirms the method's specificity, linearity, accuracy, precision, and robustness.

Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradation products). This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo chromatograms. rjptonline.org

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. researchgate.net

Accuracy: The closeness of the test results to the true value, often determined by recovery studies on spiked samples. cmes.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). ptfarm.pl

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. cmes.org

| Validation Parameter | Typical Acceptance Criteria | Example Finding |

|---|---|---|

| Linearity (Correlation Coefficient, R²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (RSD %) | ≤ 2.0% | Repeatability RSD = 0.9%, Intermediate Precision RSD = 1.5% |

| LOD (based on S/N ratio) | Signal-to-Noise Ratio ≥ 3:1 | 0.03 µg/mL |

| LOQ (based on S/N ratio) | Signal-to-Noise Ratio ≥ 10:1 | 0.10 µg/mL |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, primary and secondary amines, such as N,2-Dimethylpyridin-3-amine, can exhibit poor chromatographic behavior (e.g., peak tailing) due to their polarity and tendency to adsorb onto the GC column. mdpi.com Therefore, derivatization is typically required to increase volatility and thermal stability and to improve peak shape. researchgate.netmdpi.com

Common derivatization strategies for amines include:

Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) or pentafluorobenzoyl chloride converts the amine into a less polar, more volatile amide. researchgate.net

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group.

Once derivatized, the compound can be analyzed using a GC system equipped with a capillary column (e.g., HP-5) and a suitable detector. A Flame Ionization Detector (FID) provides a general response for organic compounds, while a Nitrogen-Phosphorus Detector (NPD) offers higher selectivity and sensitivity for nitrogen-containing compounds. researchgate.net This approach is particularly useful for detecting trace amounts of volatile impurities or byproducts in the sample.